molecular formula C15H23N3O3S2 B2975207 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1058398-12-1

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No. B2975207
CAS RN: 1058398-12-1
M. Wt: 357.49
InChI Key: HURJRUZMRSZIAK-UHFFFAOYSA-N
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Description

4,5,6,7-tetrahydrobenzo[d]thiazole derivatives are known to act as inhibitors of bacterial DNA gyrase B (GyrB) . These compounds have been studied using combined theoretical techniques .


Synthesis Analysis

The synthesis of these compounds involves a theoretical-experimental approach . In one study, three new DNA gyrase inhibitors were synthesized and tested, two of which exhibited significant inhibitory activity .


Molecular Structure Analysis

The molecular structure of these compounds is analyzed using Quantum Theory of Atoms In Molecules (QTAIM) calculations . This approach provides a quantitative description of the molecular interactions and helps determine which amino acids interact with the ligands .


Chemical Reactions Analysis

The chemical reactions of these compounds involve various molecular interactions that stabilize the molecular complexes . One of the synthesized inhibitors binds spatially differently from known GyrB inhibitors because its 3-oxopropanoic acid moiety is oriented toward a previously unexplored subsite of the binding pocket .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has been conducted on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibit anti-inflammatory and analgesic properties and are potent COX-1/COX-2 inhibitors. Their synthesis involves complex chemical reactions showcasing the compound's versatility in creating a variety of heterocyclic structures with potential therapeutic applications (Abu‐Hashem et al., 2020).

Anticancer Applications

Another study focused on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids. These compounds were evaluated as promising anticancer agents, highlighting the potential application of related compounds in cancer research. This study indicates the significance of structurally similar compounds in developing new anticancer treatments (Rehman et al., 2018).

Molecular Interaction Studies

Further research explored the molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Through AM1 molecular orbital method and conformational analysis, the study provided insights into the steric binding interactions, contributing to understanding receptor-ligand interactions in drug design (Shim et al., 2002).

Synthesis and Antimicrobial Activities

Moreover, the synthesis and antimicrobial activities of novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes were studied. These compounds showed significant activities against bacterial and fungal strains, underlining the compound's utility in developing new antimicrobial agents (Babu et al., 2012).

Antimicrobial Resistance Combat

Lastly, research on the synthesis, SAR, in-silico appraisal, and anti-microbial study of substituted 2-aminobenzothiazoles derivatives addresses the global health problem of antimicrobial resistance. The compounds demonstrated good activity against Methicillin-resistant Staphylococcus aureus (MRSA), offering a pathway towards designing more potent derivatives for antimicrobial use (Anuse et al., 2019).

Future Directions

The future directions in the study of these compounds could involve further optimization of the molecular structure to enhance their inhibitory activity. The use of theoretical techniques could also be expanded to predict the properties of compounds that have not yet been synthesized .

properties

IUPAC Name

1-methylsulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S2/c1-10-5-6-12-13(8-10)22-15(16-12)17-14(19)11-4-3-7-18(9-11)23(2,20)21/h10-11H,3-9H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURJRUZMRSZIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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